molecular formula C12H11ClO4 B12621917 Methyl 2-(acetyloxy)-3-(3-chlorophenyl)prop-2-enoate CAS No. 916263-89-3

Methyl 2-(acetyloxy)-3-(3-chlorophenyl)prop-2-enoate

Cat. No.: B12621917
CAS No.: 916263-89-3
M. Wt: 254.66 g/mol
InChI Key: WOSAPNDVQZRTJH-UHFFFAOYSA-N
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Description

Methyl 2-(acetyloxy)-3-(3-chlorophenyl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of an acetyloxy group, a chlorophenyl group, and a prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(acetyloxy)-3-(3-chlorophenyl)prop-2-enoate typically involves the esterification of 3-(3-chlorophenyl)prop-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(acetyloxy)-3-(3-chlorophenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 2-(acetyloxy)-3-(3-chlorophenyl)prop-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(acetyloxy)-3-(3-chlorophenyl)prop-2-enoate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical pathways. The chlorophenyl group can interact with proteins and enzymes, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(acetyloxy)-3-(4-chlorophenyl)prop-2-enoate: Similar structure but with a different position of the chlorine atom.

    Ethyl 2-(acetyloxy)-3-(3-chlorophenyl)prop-2-enoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 2-(hydroxy)-3-(3-chlorophenyl)prop-2-enoate: Similar structure but with a hydroxy group instead of an acetyloxy group.

Uniqueness

Methyl 2-(acetyloxy)-3-(3-chlorophenyl)prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetyloxy group allows for hydrolysis reactions, while the chlorophenyl group provides opportunities for substitution reactions. This combination makes it a versatile compound for various applications.

Properties

CAS No.

916263-89-3

Molecular Formula

C12H11ClO4

Molecular Weight

254.66 g/mol

IUPAC Name

methyl 2-acetyloxy-3-(3-chlorophenyl)prop-2-enoate

InChI

InChI=1S/C12H11ClO4/c1-8(14)17-11(12(15)16-2)7-9-4-3-5-10(13)6-9/h3-7H,1-2H3

InChI Key

WOSAPNDVQZRTJH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(=CC1=CC(=CC=C1)Cl)C(=O)OC

Origin of Product

United States

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